Cyclopentyl(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves reactions with various chemical reagents . For instance, the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide involved the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide with substituted phenyl acetic acids .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as IR spectroscopy and NMR . For example, the IR spectrum of a similar compound showed peaks corresponding to NH/NH2 and amide C=O groups .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was found to increase monoclonal antibody production .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the melting point, IR spectrum, and NMR data of a similar compound were reported .Scientific Research Applications
Synthesis Methods and Chemical Properties
- Efficient Synthesis: A one-pot synthesis method for pyrrole derivatives, similar in structure to the compound , was developed. This method is economical and yields good results (Kaur & Kumar, 2018).
- Crystal Structure and DFT Study: The synthesis and crystal structure of related boric acid ester intermediates with benzene rings were investigated. These studies included conformational analysis using density functional theory (DFT), which can be relevant for understanding the physical and chemical properties of similar compounds (Huang et al., 2021).
Potential Biological Activities
- Antimicrobial Activity: Novel pyrrole derivatives have been synthesized and evaluated for their in vitro antimicrobial activities. These studies highlight the potential of such compounds in developing new therapeutic tools (Hublikar et al., 2019).
- Anticancer Properties: Some pyrrole compounds, structurally related to the compound , have shown significant antiproliferative activity against cancer cells, indicating potential as anticancer agents (Lan et al., 2014).
Safety And Hazards
Future Directions
Future research could focus on further structural optimization of similar compounds to improve their production and quality control of monoclonal antibodies . Additionally, these compounds could be investigated for their potential uses in the biological and medical sciences due to their pronounced docking properties and biological activity .
properties
IUPAC Name |
cyclopentyl-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c19-17(15-5-1-2-6-15)16-9-7-14(8-10-16)13-18-11-3-4-12-18/h3-4,7-10,15H,1-2,5-6,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRLKBKMQGDTAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643059 |
Source
|
Record name | Cyclopentyl{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |
CAS RN |
898764-85-7 |
Source
|
Record name | Cyclopentyl[4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898764-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentyl{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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